molecular formula C6H14ClNO2 B13485081 rac-1-[(2R,3S)-3-methyl-1,4-dioxan-2-yl]methanamine hydrochloride CAS No. 2866352-67-0

rac-1-[(2R,3S)-3-methyl-1,4-dioxan-2-yl]methanamine hydrochloride

Katalognummer: B13485081
CAS-Nummer: 2866352-67-0
Molekulargewicht: 167.63 g/mol
InChI-Schlüssel: ZAOITQVCDRFHPZ-RIHPBJNCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-1-[(2R,3S)-3-methyl-1,4-dioxan-2-yl]methanamine hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is often used in research and development due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-[(2R,3S)-3-methyl-1,4-dioxan-2-yl]methanamine hydrochloride typically involves the reaction of 3-methyl-1,4-dioxane-2-carboxylic acid with methanamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

rac-1-[(2R,3S)-3-methyl-1,4-dioxan-2-yl]methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

rac-1-[(2R,3S)-3-methyl-1,4-dioxan-2-yl]methanamine hydrochloride is used in various scientific research fields:

Wirkmechanismus

The mechanism of action of rac-1-[(2R,3S)-3-methyl-1,4-dioxan-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

rac-1-[(2R,3S)-3-methyl-1,4-dioxan-2-yl]methanamine hydrochloride is unique due to its specific stereochemistry and the presence of the dioxane ring, which imparts distinct chemical and physical properties. This makes it valuable in research and industrial applications where such properties are desired .

Eigenschaften

CAS-Nummer

2866352-67-0

Molekularformel

C6H14ClNO2

Molekulargewicht

167.63 g/mol

IUPAC-Name

[(2R,3S)-3-methyl-1,4-dioxan-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-5-6(4-7)9-3-2-8-5;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m0./s1

InChI-Schlüssel

ZAOITQVCDRFHPZ-RIHPBJNCSA-N

Isomerische SMILES

C[C@H]1[C@H](OCCO1)CN.Cl

Kanonische SMILES

CC1C(OCCO1)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.